molecular formula C5H4ClN3O B2464546 4-Amino-2-chloropyrimidine-5-carbaldehyde CAS No. 1393547-54-0

4-Amino-2-chloropyrimidine-5-carbaldehyde

Cat. No.: B2464546
CAS No.: 1393547-54-0
M. Wt: 157.56
InChI Key: OECXFKRCZAGHDF-UHFFFAOYSA-N
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Description

4-Amino-2-chloropyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5H4ClN3O . It has a molecular weight of 157.56 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-amino-4-chloropyrimidine-5-carbaldehyde and its derivatives involves various processes such as amination, solvolysis, and condensation . These processes occur under mild and environmentally friendly conditions, influenced by the structural factors of the starting pyrimidine and a high concentration of alkoxide ions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4ClN3O/c6-5-8-1-3 (2-10)4 (7)9-5/h1-2H, (H2,7,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Chemical Reactions Analysis

The aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been reported . The isolated compounds are products of amination, solvolysis, and condensation processes .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Chemoselective Coupling in Electrophilic Environments

Choudhury et al. (2008) discussed the chemoselective substitution on the 4-amino-6-chloropyrimidine ring system, producing 4,6-diaminopyrimidine-5-carbaldehyde. This method is significant for generating diaminopyrimidine aldehydes with a variety of aromatic amines, indicating a potential application in synthesizing complex organic compounds (Choudhury et al., 2008).

Synthesis of Pyrimidinylacrylonitrile Derivatives

Zinchenko et al. (2017) reported the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines. The process involved using 4,6-dichloropyrimidine-5-carbaldehyde for the preparation of pyrimidinylacrylonitrile derivatives, leading to potential intermediates for further chemical synthesis (Zinchenko et al., 2017).

Microwave-Assisted Synthesis

Quiroga et al. (2010) described a microwave-assisted synthesis method for pyrimido[4,5-b]quinolines. The process used N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes, showing the effectiveness of microwave irradiation in speeding up chemical reactions and expanding substrate scope (Quiroga et al., 2010).

Building Blocks in Stereocontrolled Synthesis

Alcaide and Almendros (2002) highlighted the use of 4-oxoazetidine-2-carbaldehydes as dual-reactive compounds in a range of synthetic applications. They serve as both protected α-amino aldehydes and masked β-amino acids, indicating their versatility in synthesizing biologically relevant substances (Alcaide & Almendros, 2002).

Aromatic Nucleophilic Substitution Reactions

Trilleras et al. (2022) investigated the aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. They found that the reactions led to amination, solvolysis, and condensation processes, useful for constructing pyrimidine-based compound precursors of N-heterocyclic systems (Trilleras et al., 2022).

Safety and Hazards

4-Amino-2-chloropyrimidine-5-carbaldehyde is harmful if swallowed, inhaled, or absorbed through the skin . It causes eye, skin, and respiratory tract irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .

Properties

IUPAC Name

4-amino-2-chloropyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-5-8-1-3(2-10)4(7)9-5/h1-2H,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECXFKRCZAGHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393547-54-0
Record name 4-Amino-2-chloropyrimidine-5-carbaldehyde
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